Lipophilicity Reduction vs. N,N-Dipropyl Analog Moderates Non‑Specific Binding Risk
The N‑mono‑propyl substitution of the target compound results in a calculated LogP of 4.77, which is 0.73 log units lower than the 5.50 LogP of the N,N‑dipropyl analog (CAS 646520‑35‑6) . In drug discovery programmes, a LogP shift of this magnitude has been associated with measurable reduction in phospholipidosis risk and CYP450 inhibitory promiscuity [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 4.77 (Chemsrc predicted) |
| Comparator Or Baseline | 5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine hydrobromide (CAS 646520-35-6): LogP 5.50 (Chemsrc predicted) |
| Quantified Difference | ΔLogP = -0.73 (target 15.3% lower lipophilicity) |
| Conditions | In silico prediction; no experimental LogD₇.₄ available for either compound |
Why This Matters
Lower LogP predicts reduced phospholipid partitioning and lower probability of hERG and CYP off-target liabilities, making the target compound a more tractable lead scaffold for CNS programmes where polypharmacology must be minimised.
- [1] Waring, M. J. (2010). 'Lipophilicity in drug discovery.' Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
